molecular formula C24H18ClN3O5S B11531867 (5E)-2-(2-chloroanilino)-5-[[3-methoxy-4-[(2-nitrophenyl)methoxy]phenyl]methylidene]-1,3-thiazol-4-one

(5E)-2-(2-chloroanilino)-5-[[3-methoxy-4-[(2-nitrophenyl)methoxy]phenyl]methylidene]-1,3-thiazol-4-one

Cat. No.: B11531867
M. Wt: 495.9 g/mol
InChI Key: PEFLACRRHIHKOW-LPYMAVHISA-N
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Description

The compound (5E)-2-(2-chloroanilino)-5-[[3-methoxy-4-[(2-nitrophenyl)methoxy]phenyl]methylidene]-1,3-thiazol-4-one is a synthetic organic molecule characterized by its complex structure, which includes a thiazolone core, a chloroanilino group, and a nitrophenylmethoxy substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-2-(2-chloroanilino)-5-[[3-methoxy-4-[(2-nitrophenyl)methoxy]phenyl]methylidene]-1,3-thiazol-4-one typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Thiazolone Core: This step involves the cyclization of appropriate thioamide and α-haloketone precursors under basic conditions to form the thiazolone ring.

    Introduction of the Chloroanilino Group: The chloroanilino group can be introduced via a nucleophilic substitution reaction where 2-chloroaniline reacts with the thiazolone intermediate.

    Attachment of the Methoxyphenyl and Nitrophenylmethoxy Groups: These groups are typically introduced through a series of electrophilic aromatic substitution reactions, often using methoxybenzaldehyde and nitrobenzyl bromide as starting materials.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to improve yield and scalability. This might include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

(5E)-2-(2-chloroanilino)-5-[[3-methoxy-4-[(2-nitrophenyl)methoxy]phenyl]methylidene]-1,3-thiazol-4-one: can undergo various chemical reactions, including:

    Oxidation: The methoxy and nitrophenyl groups can be oxidized under strong oxidative conditions, potentially leading to the formation of quinones or other oxidized derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or using chemical reductants like tin(II) chloride.

    Substitution: The chloroanilino group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride, or sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amino derivative, while oxidation of the methoxy group could yield a quinone derivative.

Scientific Research Applications

(5E)-2-(2-chloroanilino)-5-[[3-methoxy-4-[(2-nitrophenyl)methoxy]phenyl]methylidene]-1,3-thiazol-4-one: has several scientific research applications:

    Medicinal Chemistry: This compound may be explored for its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.

    Biological Research: It can be used as a probe to study biological pathways and interactions, especially those involving its molecular targets.

    Materials Science: The compound’s unique structure may lend itself to applications in the development of novel materials with specific electronic or optical properties.

    Industrial Applications:

Mechanism of Action

The mechanism by which (5E)-2-(2-chloroanilino)-5-[[3-methoxy-4-[(2-nitrophenyl)methoxy]phenyl]methylidene]-1,3-thiazol-4-one exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to and inhibiting the activity of specific enzymes or receptors. The molecular targets and pathways involved could include:

    Enzyme Inhibition: The compound may inhibit enzymes by binding to their active sites, preventing substrate binding and subsequent catalytic activity.

    Receptor Modulation: It may interact with cellular receptors, altering their signaling pathways and affecting cellular responses.

Comparison with Similar Compounds

(5E)-2-(2-chloroanilino)-5-[[3-methoxy-4-[(2-nitrophenyl)methoxy]phenyl]methylidene]-1,3-thiazol-4-one: can be compared with other similar compounds, such as:

    Thiazolone Derivatives: Compounds with a thiazolone core but different substituents, which may have varying biological activities and applications.

    Chloroanilino Compounds: Molecules containing the chloroanilino group, which may exhibit similar or distinct chemical reactivity and biological effects.

    Methoxyphenyl and Nitrophenyl Derivatives: Compounds with methoxyphenyl or nitrophenyl groups, which can be used to study the effects of these substituents on the overall properties of the molecule.

The uniqueness of This compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties not found in other similar compounds.

Properties

Molecular Formula

C24H18ClN3O5S

Molecular Weight

495.9 g/mol

IUPAC Name

(5E)-2-(2-chlorophenyl)imino-5-[[3-methoxy-4-[(2-nitrophenyl)methoxy]phenyl]methylidene]-1,3-thiazolidin-4-one

InChI

InChI=1S/C24H18ClN3O5S/c1-32-21-12-15(10-11-20(21)33-14-16-6-2-5-9-19(16)28(30)31)13-22-23(29)27-24(34-22)26-18-8-4-3-7-17(18)25/h2-13H,14H2,1H3,(H,26,27,29)/b22-13+

InChI Key

PEFLACRRHIHKOW-LPYMAVHISA-N

Isomeric SMILES

COC1=C(C=CC(=C1)/C=C/2\C(=O)NC(=NC3=CC=CC=C3Cl)S2)OCC4=CC=CC=C4[N+](=O)[O-]

Canonical SMILES

COC1=C(C=CC(=C1)C=C2C(=O)NC(=NC3=CC=CC=C3Cl)S2)OCC4=CC=CC=C4[N+](=O)[O-]

Origin of Product

United States

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